Cinnarizine-cinnamyl-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnarizine-cinnamyl-d8 is a deuterated derivative of cinnarizine, a well-known antihistaminic drug primarily used for the management of vestibular disorders and motion sickness . The deuterated form, this compound, is specifically labeled with deuterium atoms, which can be useful in various scientific research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine-cinnamyl-d8 involves the incorporation of deuterium atoms into the cinnamyl group of cinnarizine. This can be achieved through a series of chemical reactions, including deuterium exchange reactions and catalytic hydrogenation using deuterium gas . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and deuterated solvents. The production process is optimized to achieve high yields and purity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Cinnarizine-cinnamyl-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of various substituted cinnamyl derivatives.
Scientific Research Applications
Cinnarizine-cinnamyl-d8 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of cinnarizine in the body.
Drug Development: It is used in the development of new drug formulations and delivery systems to enhance bioavailability and efficacy.
Biological Research: The compound is used to investigate the effects of deuterium labeling on biological systems and metabolic processes.
Industrial Applications: It is used in the production of deuterated drugs and other deuterated compounds for various industrial applications.
Mechanism of Action
Cinnarizine-cinnamyl-d8 exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the contraction of vascular smooth muscle cells, leading to vasodilation and improved blood flow . Additionally, the compound binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and anti-vertigo effects .
Comparison with Similar Compounds
Similar Compounds
Cinnarizine: The non-deuterated form of Cinnarizine-cinnamyl-d8, used for similar therapeutic purposes.
Dimenhydrinate: Another antihistaminic drug used for motion sickness and vertigo.
Betahistine: Used for the treatment of vertigo and Meniere’s disease.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and drug development. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C35H36N2 |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2 |
InChI Key |
FFKBIJDNNHKVGD-YZWZOBMXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.